N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide
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Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Binding Affinity
Studies on related compounds have explored their molecular interaction with receptors, such as the CB1 cannabinoid receptor, and their binding affinities. For instance, the antagonist SR141716 has been examined for its potent and selective antagonism towards the CB1 receptor, demonstrating how modifications around the pyrazole substituent influence its conformation and interaction with the receptor. This research provides insights into the structural and energetic considerations for designing receptor-specific ligands, highlighting the relevance of such compounds in developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Radiotracer Development for PET Imaging
Another application is in the development of PET (Positron Emission Tomography) radiotracers. The synthesis of radiolabeled compounds, such as [18F]NIDA-42033, demonstrates the feasibility of using nucleophilic [18F] fluorination for studying CB1 cannabinoid receptors in the brain. This process involves the displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, illustrating the compound's potential in medical imaging to study brain receptors (Katoch-Rouse & Horti, 2003).
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives provides insights into new methods for creating compounds with potential therapeutic applications. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent screening for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells indicates the potential of these derivatives in cancer research (Hassan, Hafez, & Osman, 2014).
Heterocyclic Compound Synthesis
The creation of novel isoxazolines and isoxazoles through cycloaddition methodologies highlights the versatility of pyrazole-based compounds in synthesizing a wide range of heterocyclic compounds. These methods expand the toolbox available for chemical synthesis, potentially leading to new materials, pharmaceuticals, or chemical probes for research (Rahmouni et al., 2014).
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13-11-17(21(2)20-13)19-18(23)14-5-4-10-22(12-14)27(24,25)16-8-6-15(26-3)7-9-16/h6-9,11,14H,4-5,10,12H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMFTXKLAIMQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.